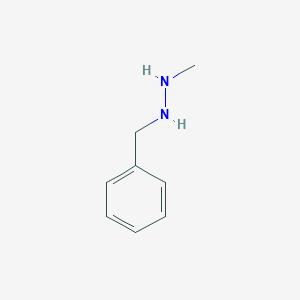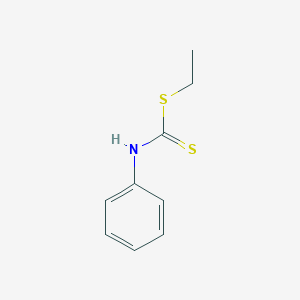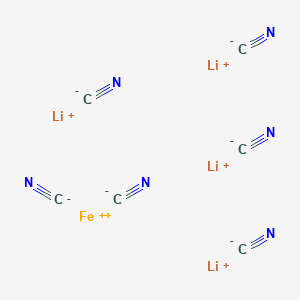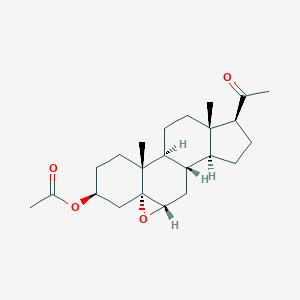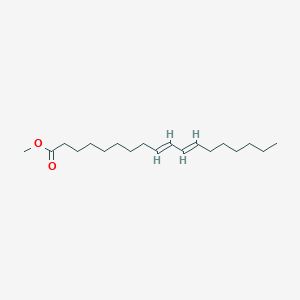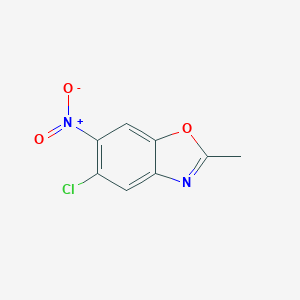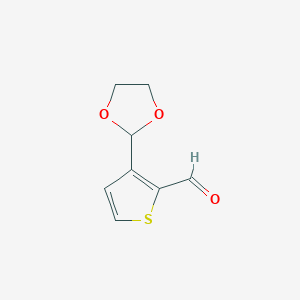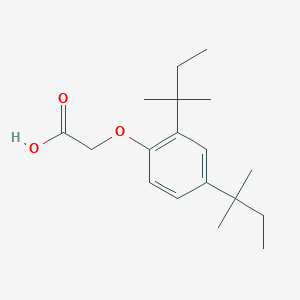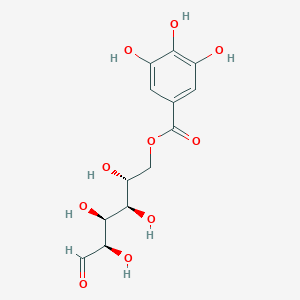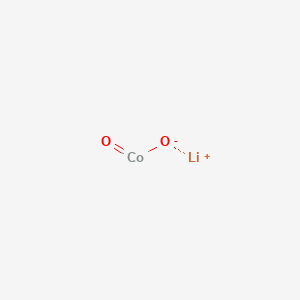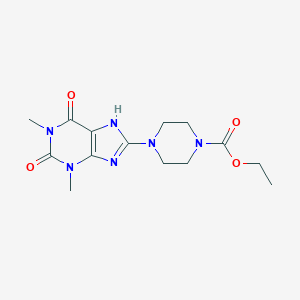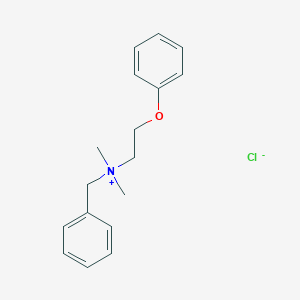
N-Benzyl-N,N-dimethyl-2-phenoxyethan-1-aminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-N,N-dimethyl-2-phenoxyethan-1-aminium chloride is a quaternary ammonium compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its cationic surfactant properties, which make it effective in disrupting microbial cell membranes, thus exhibiting antimicrobial activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyldimethyl(2-phenoxyethyl)ammonium chloride typically involves the reaction of chloro-2-phenoxyethane with dimethylamine to produce dimethylamino-2-phenoxyethane. This intermediate is then reacted with benzyl chloride in acetone, leading to the formation of benzyldimethyl(2-phenoxyethyl)ammonium chloride .
Industrial Production Methods
Industrial production of benzyldimethyl(2-phenoxyethyl)ammonium chloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-N,N-dimethyl-2-phenoxyethan-1-aminium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, which can replace the chloride ion in the compound.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ammonium compounds .
Aplicaciones Científicas De Investigación
N-Benzyl-N,N-dimethyl-2-phenoxyethan-1-aminium chloride has a wide range of scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies to investigate its antimicrobial properties.
Medicine: Studied for its potential use as an antiseptic and disinfectant.
Industry: Utilized in the formulation of cleaning agents and disinfectants due to its surfactant properties
Mecanismo De Acción
The mechanism of action of benzyldimethyl(2-phenoxyethyl)ammonium chloride involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer of the cell membrane, leading to cell lysis and death. This action is primarily due to the cationic nature of the compound, which allows it to interact with the negatively charged components of the cell membrane .
Comparación Con Compuestos Similares
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium Chloride: Used in mouthwashes and throat lozenges for its antiseptic properties.
Miramistin: Known for its broad-spectrum antimicrobial activity.
Uniqueness
N-Benzyl-N,N-dimethyl-2-phenoxyethan-1-aminium chloride is unique due to its specific structure, which imparts distinct physicochemical properties. Its phenoxyethyl group enhances its lipophilicity, making it more effective in disrupting microbial cell membranes compared to some other quaternary ammonium compounds .
Propiedades
Número CAS |
13928-81-9 |
|---|---|
Fórmula molecular |
C17H22ClNO |
Peso molecular |
291.8 g/mol |
Nombre IUPAC |
benzyl-dimethyl-(2-phenoxyethyl)azanium;chloride |
InChI |
InChI=1S/C17H22NO.ClH/c1-18(2,15-16-9-5-3-6-10-16)13-14-19-17-11-7-4-8-12-17;/h3-12H,13-15H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
RMYXKLARNIPDRT-UHFFFAOYSA-M |
SMILES |
C[N+](C)(CCOC1=CC=CC=C1)CC2=CC=CC=C2.[Cl-] |
SMILES canónico |
C[N+](C)(CCOC1=CC=CC=C1)CC2=CC=CC=C2.[Cl-] |
Sinónimos |
Bephenium chloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)diethoxy(methyl)silane](/img/structure/B84876.png)
